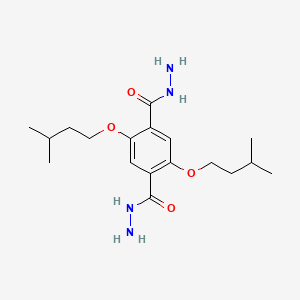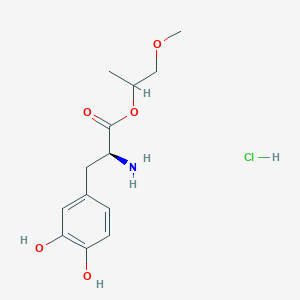![molecular formula C8H6BrN3O2 B13652901 2-Bromo-4-methylimidazo[1,5-a]pyrimidine-8-carboxylic acid](/img/structure/B13652901.png)
2-Bromo-4-methylimidazo[1,5-a]pyrimidine-8-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-4-methylimidazo[1,5-a]pyrimidine-8-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,5-a]pyrimidine family. These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. The presence of bromine and carboxylic acid functional groups in this compound makes it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-methylimidazo[1,5-a]pyrimidine-8-carboxylic acid typically involves the cyclization of 1H-imidazol-4(5)-amine with 1,3-diketones or malondialdehyde derivatives . The reaction is often carried out under acidic conditions, which facilitates the formation of the imidazo[1,5-a]pyrimidine core .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-4-methylimidazo[1,5-a]pyrimidine-8-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The carboxylic acid group can be oxidized to form corresponding derivatives or reduced to alcohols.
Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted imidazo[1,5-a]pyrimidines can be formed.
Oxidation Products: Oxidized derivatives of the carboxylic acid group.
Reduction Products: Alcohol derivatives of the carboxylic acid group.
Scientific Research Applications
2-Bromo-4-methylimidazo[1,5-a]pyrimidine-8-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Medicine: Explored as a scaffold for drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as catalysts or sensors.
Mechanism of Action
The exact mechanism of action of 2-Bromo-4-methylimidazo[1,5-a]pyrimidine-8-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, including enzymes and receptors, to exert its biological effects. The presence of the bromine atom can enhance its binding affinity to certain targets, while the carboxylic acid group can facilitate interactions with active sites .
Comparison with Similar Compounds
Imidazo[1,2-a]pyridines: Known for their wide range of biological activities and used in drug development.
Imidazo[1,5-a]pyrimidines: Structural analogs with similar applications in medicinal chemistry.
Pyrimido[1,2-a]benzimidazoles: Another class of heterocyclic compounds with potential therapeutic applications.
Uniqueness: 2-Bromo-4-methylimidazo[1,5-a]pyrimidine-8-carboxylic acid is unique due to the presence of both bromine and carboxylic acid functional groups, which provide versatility in chemical reactions and potential biological activities. Its structure allows for diverse modifications, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C8H6BrN3O2 |
|---|---|
Molecular Weight |
256.06 g/mol |
IUPAC Name |
2-bromo-4-methylimidazo[1,5-a]pyrimidine-8-carboxylic acid |
InChI |
InChI=1S/C8H6BrN3O2/c1-4-2-5(9)11-7-6(8(13)14)10-3-12(4)7/h2-3H,1H3,(H,13,14) |
InChI Key |
PNMFXUUNJBSUAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C(N=CN12)C(=O)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Hydrazinyl-6,7-dihydro-5H-cyclopenta[b]pyridine hydrochloride](/img/structure/B13652834.png)
![tert-Butyl 6-chloro-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13652835.png)



![Methyl 4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylate hydrochloride](/img/structure/B13652881.png)




![4-Ethyl-4,7-diazaspiro[2.5]octanedihydrochloride](/img/structure/B13652917.png)
![N-[1-(2-aminoethyl)piperidin-4-yl]propane-2-sulfonamide](/img/structure/B13652918.png)

